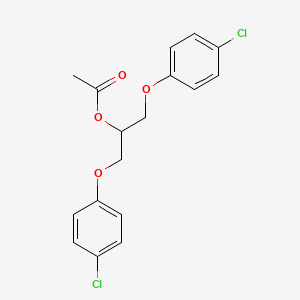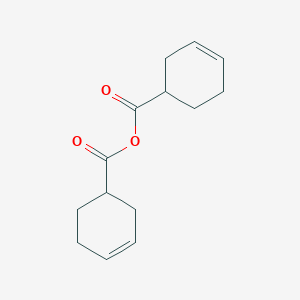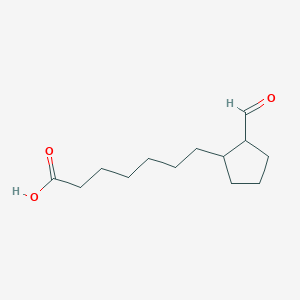
7-(2-Formylcyclopentyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Formylcyclopentyl)heptanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a formyl group attached to a cyclopentyl ring, which is further connected to a heptanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Formylcyclopentyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of 7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid. This method typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide to achieve the desired transformation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Formylcyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 7-(2-Carboxycyclopentyl)heptanoic acid.
Reduction: 7-(2-Hydroxycyclopentyl)heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(2-Formylcyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-(2-Formylcyclopentyl)heptanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the cyclopentyl and formyl groups.
Cyclopentanecarboxylic acid: Contains a cyclopentyl ring but lacks the heptanoic acid chain and formyl group.
Uniqueness
7-(2-Formylcyclopentyl)heptanoic acid is unique due to the presence of both a formyl group and a cyclopentyl ring attached to a heptanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
38460-68-3 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
7-(2-formylcyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-10-12-8-5-7-11(12)6-3-1-2-4-9-13(15)16/h10-12H,1-9H2,(H,15,16) |
Clé InChI |
AELXVJYDPSIRRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)C=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
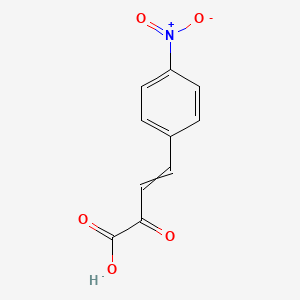
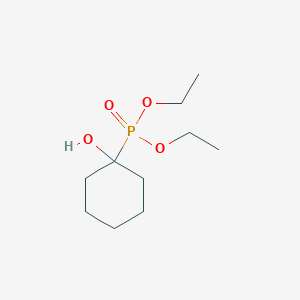
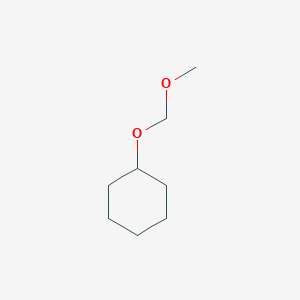
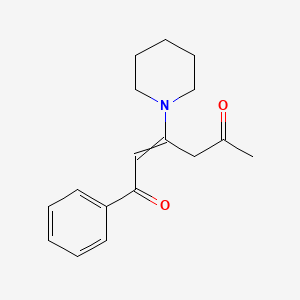
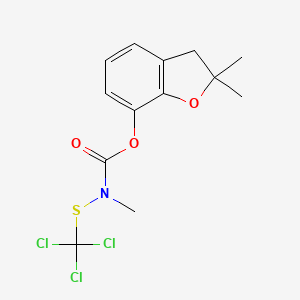
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
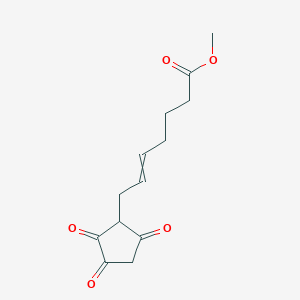
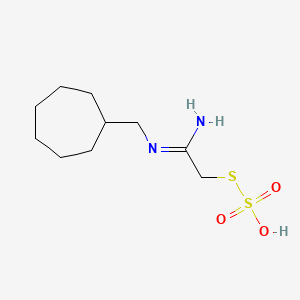
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
